![molecular formula C6H6N2O3S B8531454 Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- CAS No. 82514-69-0](/img/structure/B8531454.png)
Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are significant in medicinal chemistry due to their presence in various biologically active molecules, including drugs with antimicrobial, antiviral, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- typically involves the formation of the thiazole ring followed by the introduction of the carbamoyl and carboxylic acid groups. One common method involves the reaction of 2-aminothiazole with methyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and automated systems helps in achieving high purity and yield .
化学反应分析
Types of Reactions
Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
科学研究应用
Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of dyes, fungicides, and biocides.
作用机制
The mechanism of action of Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit microbial growth by interfering with the synthesis of essential proteins or nucleic acids .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
82514-69-0 |
|---|---|
分子式 |
C6H6N2O3S |
分子量 |
186.19 g/mol |
IUPAC 名称 |
2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C6H6N2O3S/c1-3-2-7-6(12-3)8-4(9)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) |
InChI 键 |
YSLGGTIITFTBBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(S1)NC(=O)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
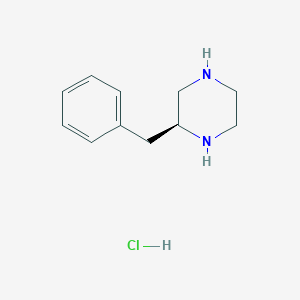
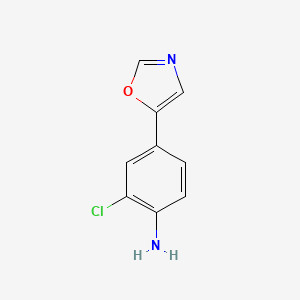

![1-(4-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B8531386.png)
methanone](/img/structure/B8531399.png)

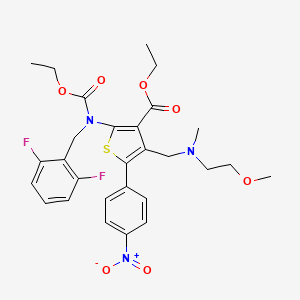
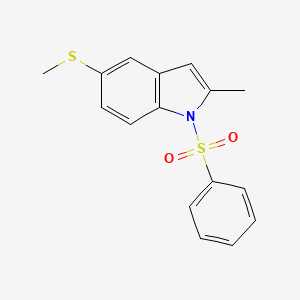

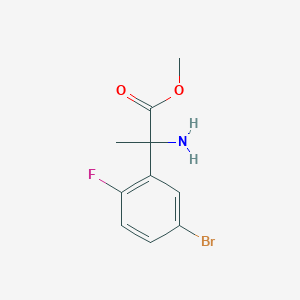
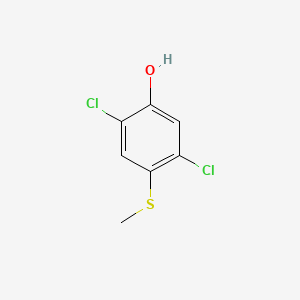
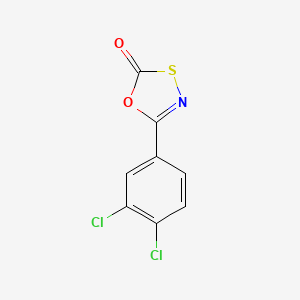
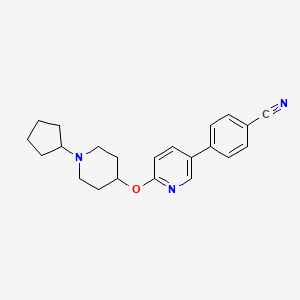
![N-methoxy-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B8531483.png)
